5-Bromo-8-(trifluoromethyl)quinoxaline
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Overview
Description
5-Bromo-8-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals and industrial chemistry. The compound has a molecular formula of C9H4BrF3N2 and a molecular weight of 277.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(trifluoromethyl)quinoxaline typically involves the bromination of 8-(trifluoromethyl)quinoxaline. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-8-(trifluoromethyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its diverse applications.
5-Bromoquinoxaline: Similar structure but without the trifluoromethyl group.
8-(Trifluoromethyl)quinoxaline: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-8-(trifluoromethyl)quinoxaline is unique due to the presence of both bromine and trifluoromethyl groups, which can enhance its reactivity and biological activity compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C9H4BrF3N2 |
---|---|
Molecular Weight |
277.04 g/mol |
IUPAC Name |
5-bromo-8-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-2-1-5(9(11,12)13)7-8(6)15-4-3-14-7/h1-4H |
InChI Key |
JSCQBEIFXJTRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)N=CC=N2)Br |
Origin of Product |
United States |
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